2,4-Dimethoxybenzohydrazide
CAS No.: 103956-10-1
Cat. No.: VC20745382
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103956-10-1 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 2,4-dimethoxybenzohydrazide |
| Standard InChI | InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(12)11-10)8(5-6)14-2/h3-5H,10H2,1-2H3,(H,11,12) |
| Standard InChI Key | MFLNKGMNBJMNNR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)NN)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)NN)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,4-Dimethoxybenzohydrazide belongs to the class of benzohydrazide derivatives, compounds characterized by the general functional group -CO-NH-NH2 attached to a benzene ring. In this specific compound, the benzene ring is substituted with methoxy groups (-OCH3) at positions 2 and 4. The presence of these methoxy groups significantly influences the chemical behavior and potential biological activity of the compound.
The general structure of benzohydrazide derivatives consists of a benzoyl moiety linked to a hydrazide group, creating the pharmacophore (-CONH-N=CH-) that is primarily responsible for their significant biological activities . The active pharmacophore is similar to that found in several therapeutic agents, including some effective anti-tuberculosis drugs like iproniazide and isocarboxazide .
Physical and Chemical Properties
Based on comparative analysis with similar benzohydrazide derivatives, 2,4-dimethoxybenzohydrazide likely exhibits the following properties:
The methoxy groups at positions 2 and 4 likely confer distinct electronic properties to the molecule compared to mono-substituted analogues, potentially influencing both its chemical reactivity and biological activity profile.
Synthesis Methods
General Synthetic Routes
The synthesis of 2,4-dimethoxybenzohydrazide would typically follow established protocols for benzohydrazide derivatives. Based on available literature, two main synthetic routes can be proposed:
From Methyl Ester Derivative
Similar to the synthesis of 4-methoxybenzohydrazide described in the literature, 2,4-dimethoxybenzohydrazide could be synthesized by refluxing methyl 2,4-dimethoxybenzoate with hydrazine hydrate . The general reaction would involve:
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Preparation or acquisition of methyl 2,4-dimethoxybenzoate
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Reaction with hydrazine hydrate in methanol under reflux conditions
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Evaporation of excess reagents
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Recrystallization from an appropriate solvent (typically methanol)
This synthetic approach typically yields pure benzohydrazide derivatives in yields ranging from 78% to 92% .
Experimental Protocol
Based on protocols for similar compounds, the synthesis of 2,4-dimethoxybenzohydrazide might proceed as follows:
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Methyl 2,4-dimethoxybenzoate (approximately 10g) would be refluxed with a mixture of hydrazine hydrate (10 mL) and methanol (25 mL) for 6 hours .
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After refluxing, excess hydrazine and methanol would be evaporated to yield the crude product.
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The crude product would then be recrystallized from methanol to obtain pure 2,4-dimethoxybenzohydrazide .
The resulting compound could be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry to confirm its structure and purity.
Derivative Formation
The synthesized 2,4-dimethoxybenzohydrazide could serve as a precursor for developing various hydrazone derivatives with potentially enhanced biological activities. Such derivatives would be formed by condensation reactions with different aldehydes:
"To a 10 ml aqueous solution of 2,4-dimethoxybenzohydrazide (0.001 mol), an aldehyde (0.001 mol) could be added followed by concentration HCl (0.2 mmol). The reaction mixture would be stirred at room temperature for 30 minutes, after which the product would be filtered, washed with petroleum ether, and recrystallized from ethanol."
This approach allows for the creation of a diverse library of 2,4-dimethoxybenzohydrazone derivatives with potentially varied biological activities.
Research Applications
Antimicrobial Drug Development
The broad antimicrobial properties of benzohydrazide derivatives make 2,4-dimethoxybenzohydrazide a potential candidate for developing new antimicrobial agents . The compound's specific substitution pattern might confer selective activity against certain pathogens.
Anti-Tuberculosis Research
Given that the benzohydrazone moiety is common in anti-tubercular agents, 2,4-dimethoxybenzohydrazide could be explored for its potential in treating tuberculosis . Molecular docking studies against Mycobacterium tuberculosis proteins could provide insights into the compound's potential efficacy.
Synthesis of Bioactive Derivatives
2,4-Dimethoxybenzohydrazide could serve as a valuable starting material for synthesizing a diverse array of hydrazone derivatives with potentially enhanced biological activities. The condensation of this compound with various aldehydes would yield products with the general structure 2,4-dimethoxy-N'-R-benzohydrazide, where R represents different aldehyde-derived moieties .
Table 2: Potential Hydrazone Derivatives of 2,4-Dimethoxybenzohydrazide and Their Expected Properties
| Aldehyde Used | Expected Derivative | Potential Biological Activity |
|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | (E)-2,4-dimethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | Enhanced antiglycation and antioxidant activity |
| 2-Hydroxy-4-methoxybenzaldehyde | (E)-2,4-dimethoxy-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide | Improved antimicrobial properties |
| Various other aldehydes | Corresponding hydrazones | Diverse biological activities based on the aldehyde used |
Analytical Characterization
Spectroscopic Profile
Based on the spectroscopic data available for similar benzohydrazide derivatives, 2,4-dimethoxybenzohydrazide would likely exhibit the following spectroscopic characteristics:
FTIR Spectroscopy
Expected key absorptions:
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3300-3200 cm⁻¹ (N-H stretching)
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2950-2850 cm⁻¹ (aromatic and aliphatic C-H stretching)
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1650-1600 cm⁻¹ (C=O stretching)
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1500-1450 cm⁻¹ (C=C aromatic stretching)
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1250-1200 cm⁻¹ (C-O-C stretching from methoxy groups)
¹H-NMR Spectroscopy
Expected signals (in DMSO-d₆):
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δ 11.5-11.8 ppm (s, 1H, NH)
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δ 8.0-7.8 ppm (aromatic protons)
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δ 7.0-6.8 ppm (aromatic protons)
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δ 3.8-3.9 ppm (s, 6H, two -OCH₃ groups)
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δ 4.5-4.3 ppm (s, 2H, NH₂)
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